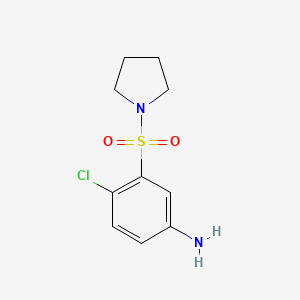
4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline” is an organic compound . It is also known as CPSA. The compound has a molecular weight of 260.74 .
Synthesis Analysis
The synthesis of compounds like “4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular formula of “4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline” is C10H13ClN2O2S . The InChI key for this compound is WOKJMOZJZLDIRK-UHFFFAOYSA-N .
Chemical Reactions Analysis
The pyrrolidine ring, which is a part of “4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The ring’s non-planarity allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Physical And Chemical Properties Analysis
The compound is a powder . It has a melting point of 114-116 degrees .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline is involved in various synthesis and characterization processes. For instance, it participates in the synthesis of pyrrolidines and pyrrolidinone derivatives, highlighting its role in the production of compounds with potential therapeutic applications. It's part of a mechanism that mimics a 1,3-dipolar cycloaddition in the synthesis of substituted pyrrolidines (Mąkosza & Judka, 2005). Additionally, it's used in the synthesis of pyrrolidinone derivatives, where its electronic effect on aniline derivatives and its involvement in the structure–activity relationship of ionic liquids have been studied (Khaligh et al., 2018). Furthermore, it's part of a radical reaction producing sulfonated tetrahydropyridine derivatives, illustrating its utility in diverse synthetic pathways (An & Wu, 2017).
Chemical Properties and Reactions
The compound is utilized for its chemical properties and reactions in various studies. For example, it acts as a chlorinating agent and oxidant for aniline derivatives, showcasing its role in selective chlorination processes (Vinayak et al., 2018). It's also involved in the synthesis and characterization of imidosulfonylhydrazones, which are explored for antibactericidal and antinociceptive properties, signifying its potential in medicinal chemistry (Silva et al., 2006).
Analytical and Material Science Applications
Moreover, 4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline plays a role in analytical chemistry and material science. It is part of the characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry, aiding in the qualitative characterization of these compounds (Rehorek & Plum, 2007). Its derivatives are also involved in crystal structure investigations, as seen in the study of the crystal structure, Hirshfeld surface, and DFT studies of a related compound, providing insights into molecular interactions and crystal packing (Krishnan et al., 2021).
Mecanismo De Acción
While the specific mechanism of action for “4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline” is not mentioned in the search results, compounds with the pyrrolidine ring have been found to have various biological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-3-pyrrolidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-9-4-3-8(12)7-10(9)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKJMOZJZLDIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731820-88-5 |
Source


|
| Record name | 4-chloro-3-(pyrrolidine-1-sulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorophenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2600365.png)
![1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride](/img/structure/B2600369.png)
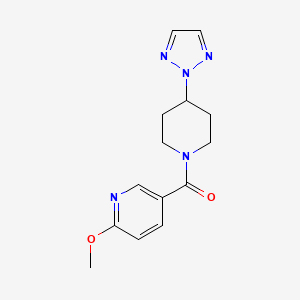
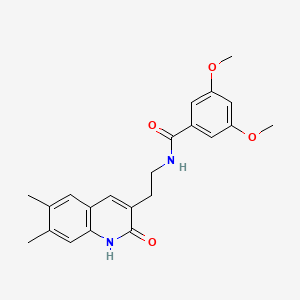
![Acetic acid;4-[2-[4-(trifluoromethyl)pyrazol-1-yl]ethoxy]benzenecarboximidamide](/img/structure/B2600375.png)
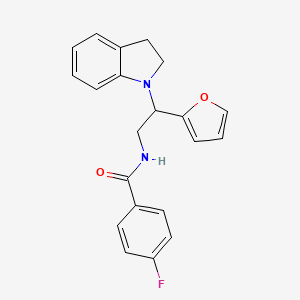

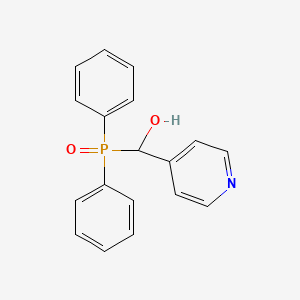
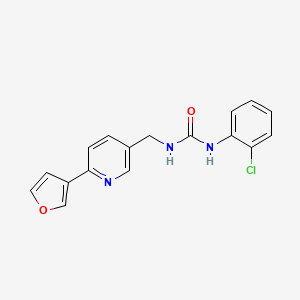
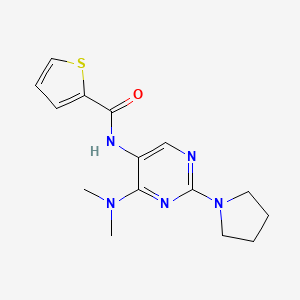
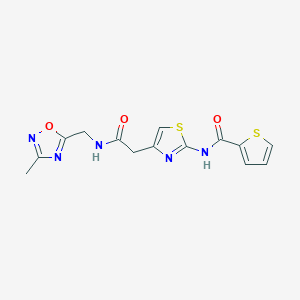
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B2600386.png)

![N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2600388.png)